molecular formula C25H14Br4 B8555492 9,9-Bis(3,5-dibromophenyl)-9H-fluorene

9,9-Bis(3,5-dibromophenyl)-9H-fluorene

Cat. No. B8555492
M. Wt: 634.0 g/mol
InChI Key: HHIVQZMLSTXDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08361638B2

Procedure details

The corresponding Grignard compound is prepared from 144.5 g (620 mmol) of 2-bromobiphenyl and 15.3 g (580 mmol) of magnesium in a mixture of 500 ml of tetrahydrofuran and 250 ml of dimethoxyethane. A suspension of 224.0 g (450 mmol) of bis(3,5-dibromophenyl) ketone in 1000 ml of tetrahydrofuran is then added at room temperature, and the mixture is stirred for a further twelve hours. The solvent is removed in vacuo, 1000 ml of glacial acetic acid and 5 ml of hydrogen bromide are added to the residue, and the mixture is stirred for one hour. The suspension is heated under reflux for half an hour and stirred at room temperature for twelve hours. The solid is filtered off with suction, washed three times with 300 ml of ethanol and recrystallised twice from toluene. Yield: 183.2 g (289 mmol), 64.3%, purity about 99.8% (HPLC).
Quantity
144.5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Mg].[Br:15][C:16]1[CH:17]=[C:18]([C:23]([C:25]2[CH:30]=[C:29]([Br:31])[CH:28]=[C:27]([Br:32])[CH:26]=2)=O)[CH:19]=[C:20]([Br:22])[CH:21]=1>O1CCCC1.C(COC)OC>[Br:15][C:16]1[CH:17]=[C:18]([C:23]2([C:25]3[CH:30]=[C:29]([Br:31])[CH:28]=[C:27]([Br:32])[CH:26]=3)[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[C:8]3[C:13]2=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:19]=[C:20]([Br:22])[CH:21]=1

Inputs

Step One
Name
Quantity
144.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
15.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
224 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)C(=O)C1=CC(=CC(=C1)Br)Br
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added at room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo, 1000 ml of glacial acetic acid and 5 ml of hydrogen bromide
ADDITION
Type
ADDITION
Details
are added to the residue
STIRRING
Type
STIRRING
Details
the mixture is stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for half an hour
STIRRING
Type
STIRRING
Details
stirred at room temperature for twelve hours
FILTRATION
Type
FILTRATION
Details
The solid is filtered off with suction
WASH
Type
WASH
Details
washed three times with 300 ml of ethanol
CUSTOM
Type
CUSTOM
Details
recrystallised twice from toluene

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)Br)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=CC(=C1)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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